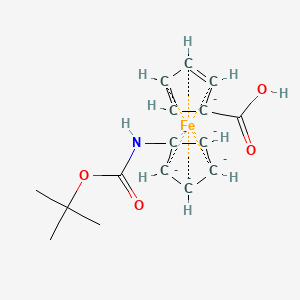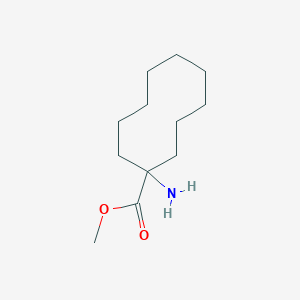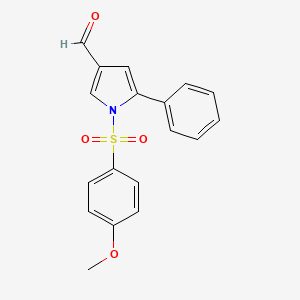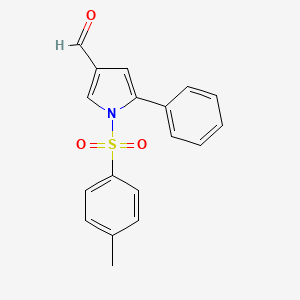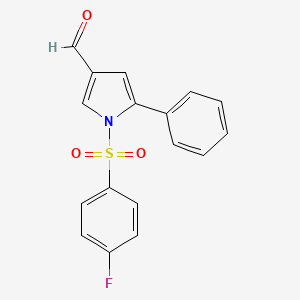
N-(Salicylidene)-2-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Salicylidene)-2-fluoroaniline, also known as 2-Fluoro-N-phenylsalicylideneamine, is a fluorinated derivative of salicylic acid. It is a white, crystalline solid with a melting point of 152-154°C. It is soluble in most organic solvents and has a low vapor pressure. This compound has a wide range of applications in the fields of chemistry, materials science, and biochemistry.
Mechanism of Action
The mechanism of action of N-(Salicylidene)-2-fluoroaniline is not fully understood. However, it is believed to act as a Lewis acid, which is capable of forming covalent bonds with Lewis bases. It is also believed to have an electrophilic character, which allows it to react with nucleophiles. These properties allow it to act as a catalyst in the synthesis of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to be nontoxic and non-mutagenic in animal studies. It is also believed to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
N-(Salicylidene)-2-fluoroaniline has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is readily available. It is also relatively easy to handle and is non-toxic and non-mutagenic. However, it is not as effective as some other reagents in certain reactions.
Future Directions
N-(Salicylidene)-2-fluoroaniline has potential for use in a variety of applications, such as the synthesis of pharmaceuticals, polymers, and other organic compounds. In addition, further research is needed to better understand the biochemical and physiological effects of this compound. Additionally, research into its potential use as an antioxidant and anti-inflammatory agent is needed. Finally, further research is needed to develop more efficient and cost-effective methods for its synthesis.
Synthesis Methods
N-(Salicylidene)-2-fluoroaniline can be synthesized via a variety of methods. One of the most common methods is the reaction of 2-fluoroaniline and salicylaldehyde in the presence of a base, such as potassium hydroxide. This reaction yields a product with a yield of approximately 90%. Other methods include the reaction of 2-fluoroaniline and salicylic acid in the presence of a base, or the reaction of 2-fluoroaniline and an aldehyde in the presence of an acid catalyst.
Scientific Research Applications
N-(Salicylidene)-2-fluoroaniline has a wide range of applications in the fields of chemistry, materials science, and biochemistry. It is used as a reagent in organic synthesis and as a catalyst in the synthesis of organic compounds. It is also used in the synthesis of pharmaceuticals, such as antibiotics, antifungals, and antivirals. In addition, it is used in the synthesis of polymers, such as polyesters, polyamides, and polyurethanes.
properties
IUPAC Name |
2-[(2-fluorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-11-6-2-3-7-12(11)15-9-10-5-1-4-8-13(10)16/h1-9,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCJTSCDZDXKBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25057-58-3 |
Source


|
| Record name | ALPHA-(2-FLUOROPHENYLIMINO)-O-CRESOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



